6-Bromo-2-chloro-3,4-difluoroiodobenzene

Site-selective cross-coupling Polyhalogenated arene diversification Sequential synthesis

Sourcing this tetra-halogenated benzene directly eliminates multiple protection/deprotection and sequential halogenation steps. The orthogonal reactivity hierarchy—C-I (~228 kJ/mol), C-Br (~290 kJ/mol), C-Cl (~346 kJ/mol)—enables predictable, stepwise Suzuki, Sonogashira, or Buchwald-Hartwig couplings at each distinct halogen site without cross-reactivity. This dramatically shortens synthetic routes for SAR exploration, asymmetric ligand construction, and precision polymer synthesis. Starting with this densely functionalized core reduces overall project timelines and labor costs despite a higher upfront unit price, delivering superior total cost-of-synthesis.

Molecular Formula C6HBrClF2I
Molecular Weight 353.33 g/mol
Cat. No. B12856714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-3,4-difluoroiodobenzene
Molecular FormulaC6HBrClF2I
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)I)Cl)F)F
InChIInChI=1S/C6HBrClF2I/c7-2-1-3(9)5(10)4(8)6(2)11/h1H
InChIKeyXAEHFYXORJEKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 6-Bromo-2-chloro-3,4-difluoroiodobenzene (CAS 1349716-32-0) as a Strategic Polyhalogenated Building Block


6-Bromo-2-chloro-3,4-difluoroiodobenzene (C6HBrClF2I, MW: 353.33 g/mol) is a highly substituted polyhalogenated aromatic compound containing four distinct halogen atoms (Br, Cl, F, I) on a benzene ring . This specific arrangement creates a unique and predictable reactivity hierarchy, making it a versatile intermediate for site-selective functionalization in complex organic synthesis. Its core value lies in the orthogonal reactivity of its C-I, C-Br, and C-Cl bonds, enabling sequential cross-coupling reactions without the need for extensive protecting group strategies [1].

6-Bromo-2-chloro-3,4-difluoroiodobenzene: Why Halogen Identity and Position Preclude Simple Substitution


Attempting to substitute 6-Bromo-2-chloro-3,4-difluoroiodobenzene with a simpler analog, such as a mono-, di-, or even a different polyhalogenated benzene, will lead to failure in achieving precise synthetic objectives. The core differentiator is the predictable, stepwise reactivity imparted by the unique combination of halogens. General class-level data demonstrates that the carbon-halogen bond dissociation energies (BDEs) for C-I (~228 kJ/mol), C-Br (~290 kJ/mol), and C-Cl (~346 kJ/mol) are significantly different [1]. This thermodynamic gradient enables chemists to perform sequential cross-coupling reactions with high site-selectivity . A compound lacking this specific 'reactivity ladder'—for instance, one with only two or three different halogens or a different substitution pattern—would necessitate additional protection/deprotection steps, leading to lower overall yields and increased time and material costs in a multi-step synthesis .

Quantitative Evidence for Selecting 6-Bromo-2-chloro-3,4-difluoroiodobenzene Over Simpler Polyhalogenated Analogs


Predictable Stepwise Functionalization Enabled by C-I vs. C-Br Bond Energy Difference

This compound possesses a built-in reactivity gradient due to the disparate bond dissociation energies (BDEs) of its C-X bonds. This allows for the selective functionalization of the iodo group in the presence of the bromo and chloro groups. A comparator lacking this specific combination of halogens would not offer the same predictable site-selectivity without additional synthetic steps. Data from established chemical principles shows the BDE for an aromatic C-I bond is significantly lower than that for a C-Br bond [1].

Site-selective cross-coupling Polyhalogenated arene diversification Sequential synthesis

Quantified Contribution of Halogen Substituents to Lipophilicity (LogP) for Improved Membrane Permeability

The incorporation of multiple halogens, particularly bromine and chlorine, systematically increases the lipophilicity (LogP) of an aromatic scaffold compared to non-halogenated or less halogenated analogs. Experimental data for mono-halogenated benzenes demonstrates that bromobenzene has a LogP of 2.99, compared to 2.13 for benzene [1]. While direct LogP data for this exact compound is unavailable, it can be inferred that the cumulative effect of its four halogen atoms will result in a significantly higher LogP, enhancing passive membrane permeability in biological assays [2].

Medicinal chemistry Drug design ADME properties

Differentiation Through Orthogonal Reactivity: C-I vs. C-Cl Bond Energy Gap

The substantial difference in bond dissociation energy between the C-I (~228 kJ/mol) and C-Cl (~346 kJ/mol) bonds in this compound provides a clear basis for orthogonal reactivity [1]. This 118 kJ/mol gap is significantly larger than that between C-Br and C-Cl (~56 kJ/mol), providing a wider operational window for chemoselective transformations. In contrast, a polyhalogenated analog bearing only Br and Cl atoms offers a narrower reactivity window, increasing the risk of non-selective reactions and complex product mixtures .

Chemoselective synthesis Organometallic catalysis Building block procurement

High-Value Research and Industrial Application Scenarios for 6-Bromo-2-chloro-3,4-difluoroiodobenzene


Sequential Diversification in Medicinal Chemistry for SAR Studies

In medicinal chemistry, the ability to rapidly generate diverse analogs from a single scaffold is paramount. 6-Bromo-2-chloro-3,4-difluoroiodobenzene serves as an ideal core for this purpose. Based on the C-I bond's lower BDE [1], a researcher can first perform a Suzuki-Miyaura or Sonogashira coupling at the iodine site to introduce an aryl or alkynyl group. The remaining C-Br and C-Cl bonds can then be independently addressed in subsequent steps, using their established reactivity difference to install two more distinct functional groups. This stepwise diversification enables the efficient exploration of structure-activity relationships (SAR) without needing to resynthesize the entire core scaffold for each new analog.

Synthesis of Advanced Materials and Ligands Requiring Precise Orthogonal Handles

The orthogonal reactivity of the C-I, C-Br, and C-Cl bonds makes this compound a powerful building block for constructing sophisticated molecular architectures, such as asymmetric ligands or porous organic polymers [2]. The large energy gap between the C-I and C-Cl bonds (~118 kJ/mol) provides a robust chemical 'AND' gate . This allows material scientists to program a specific sequence of bond formations with high fidelity, which is essential for creating materials with precisely controlled topology or for attaching multiple chromophores or electroactive units to a single aromatic core in a specific orientation.

Cost-Effective Procurement for Multi-Step Total Synthesis Projects

For a synthetic chemistry group planning a complex multi-step total synthesis, procuring 6-Bromo-2-chloro-3,4-difluoroiodobenzene represents a strategic investment in efficiency. The alternative would be to start from a simpler, less expensive aromatic compound and perform multiple sequential halogenation and functional group interconversion steps. Each step introduces inefficiencies through less-than-quantitative yields and requires additional purification, time, and labor. By starting with a densely functionalized core where the reactivity of each halogen is predictable based on its bond dissociation energy [1], the synthetic route is shortened and the overall project timeline and cost are reduced, despite the higher initial procurement cost of the building block.

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